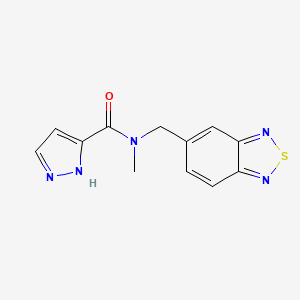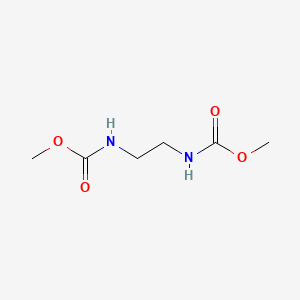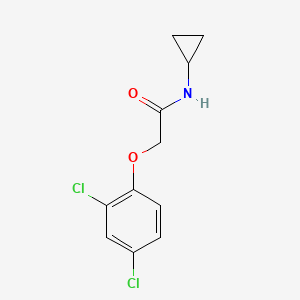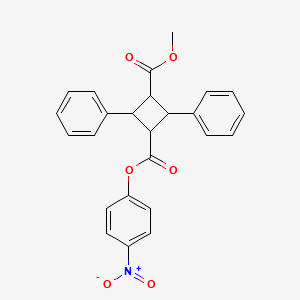
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide, also known as BZML, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZML is a heterocyclic compound that consists of a benzothiadiazole ring and a pyrazole ring, which are connected by a carboxamide functional group.
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in cancer therapy involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. This compound has been shown to inhibit the activity of PI3K, Akt, and mTOR, which results in the induction of apoptosis and the suppression of angiogenesis. In addition, this compound has been shown to induce autophagy, which is a cellular process that promotes the degradation of damaged proteins and organelles.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, and the induction of autophagy. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its high purity, which can be achieved through recrystallization. In addition, this compound is relatively easy to synthesize and has a well-defined chemical structure, which makes it a useful tool for studying the mechanism of action of various biological processes. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. One direction is to explore its potential applications in other fields, such as energy storage and catalysis. Another direction is to investigate its mechanism of action in more detail, particularly in the context of cancer therapy. In addition, the development of new synthetic methods for this compound could lead to the synthesis of new derivatives with improved properties. Finally, the development of new formulations of this compound with improved solubility could expand its potential applications in various fields.
Synthesemethoden
The synthesis of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2,1,3-benzothiadiazole-5-carbaldehyde with N-methyl-1H-pyrazole-3-carboxamide in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of this compound. The purity of the synthesized this compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including optoelectronics, bioimaging, and cancer therapy. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions and as a material for organic light-emitting diodes. In bioimaging, this compound has been used as a fluorescent probe for the detection of reactive oxygen species and as a contrast agent for magnetic resonance imaging. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-17(12(18)10-4-5-13-14-10)7-8-2-3-9-11(6-8)16-19-15-9/h2-6H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQIXJKVNLDKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5202895.png)

![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)
![2-methyl-3-thioxo-5-(2,3,4-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5202919.png)


![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)
![propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5202950.png)


![N-(2-methoxyethyl)-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5202973.png)
![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)